Galanin (1-19), human

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

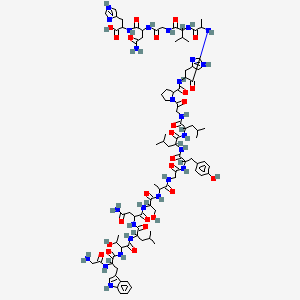

Molekularformel |

C89H130N26O25 |

|---|---|

Molekulargewicht |

1964.1 g/mol |

IUPAC-Name |

2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140) |

InChI-Schlüssel |

UKPCKEWJIIKMHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Galanin (1-19) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that plays a crucial role in a multitude of physiological processes, including neurotransmission, hormone secretion, and feeding behavior.[1] The biological effects of galanin are mediated through a family of three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2] The N-terminal fragments of galanin are of particular interest to the scientific community as they have been shown to be critical for receptor binding and biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to the N-terminal fragment, Galanin (1-19).

Discovery and History

The journey of galanin research began in 1983 when Professor Viktor Mutt and his colleagues at the Karolinska Institute in Sweden first isolated a novel biologically active peptide from porcine intestinal extracts.[3] They named this 29-amino acid peptide "galanin" due to its N-terminal glycine (B1666218) and C-terminal alanine (B10760859) residues.[3] This initial discovery was made possible by a chemical assay technique that detects peptides with a C-terminal amide structure.[3]

Subsequent research focused on characterizing galanin from various species, revealing a high degree of conservation in the N-terminal region. The first 15 amino acids from the N-terminus are identical in most mammals, highlighting their functional importance.[4]

In 1991, the structure of human galanin was elucidated.[5] Two forms were identified: a full-length 30-residue, non-amidated peptide and a shorter 19-residue peptide corresponding to the N-terminal fragment, Galanin (1-19).[4][5] This discovery was a significant milestone, paving the way for more detailed investigations into the structure-activity relationships of galanin and its fragments.

Quantitative Data on Receptor Binding and Functional Activity

The N-terminal region of galanin is essential for its interaction with galanin receptors. The following tables summarize the binding affinities and functional activities of human Galanin (1-19) and related N-terminal fragments for the three human galanin receptors.

Table 1: Binding Affinities of Human Galanin N-Terminal Fragments

| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Source(s) |

| Galanin (1-19) | GalR1 | Radioligand Displacement | - | 0.34 | [4] |

| Galanin (1-16) | GalR1 | Radioligand Displacement | 0.48 | - | [3] |

| Galanin (1-19) | GalR2 | Radioligand Displacement | - | - | Data Not Available |

| Galanin (1-16) | GalR2 | Radioligand Displacement | 1.3 | - | [3] |

| Galanin (1-19) | GalR3 | Radioligand Displacement | - | - | Data Not Available |

| Galanin (1-16) | GalR3 | Radioligand Displacement | 6.8 | - | [3] |

Table 2: Functional Activity of Human Galanin N-Terminal Fragments

| Ligand | Receptor | Functional Assay | EC50 (nM) | IC50 (nM) | Source(s) |

| Galanin (1-29) | GalR1 | cAMP Inhibition | - | 29 | [6] |

| Galanin (1-29) | GalR2 | Calcium Mobilization | 25 | - | [7] |

| Galanin (1-29) | GalR3 | cAMP Inhibition | - | - | Data Not Available |

Signaling Pathways

Galanin receptors couple to different G proteins to initiate downstream signaling cascades.

-

GalR1 and GalR3 primarily couple to the Gi/o family of G proteins.[8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

-

GalR2 predominantly couples to the Gq/11 family of G proteins.[9] Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[9]

GalR1 and GalR3 (Gi/o-coupled) Signaling Pathway

Caption: GalR1/GalR3 Gi/o-coupled signaling pathway.

GalR2 (Gq/11-coupled) Signaling Pathway

Caption: GalR2 Gq/11-coupled signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled ligands, such as Galanin (1-19), for galanin receptors.

Materials:

-

Cell membranes expressing the galanin receptor of interest (GalR1, GalR2, or GalR3).

-

Radiolabeled galanin (e.g., [125I]-Galanin).

-

Unlabeled Galanin (1-19) or other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled competing ligand (Galanin (1-19)).

-

In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled galanin, and varying concentrations of the unlabeled ligand to the wells.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled galanin.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]

cAMP Functional Assay

This protocol is designed to measure the ability of Galanin (1-19) to inhibit adenylyl cyclase activity via Gi/o-coupled receptors (GalR1 and GalR3).

Materials:

-

Cells stably expressing GalR1 or GalR3.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Galanin (1-19) or other test compounds.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Add varying concentrations of the test compound (Galanin (1-19)) to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[6]

Experimental Workflow: Competitive Radioligand Binding Assay

References

- 1. Galanin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Galanin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualization of a functionally enhanced GFP-tagged galanin R2 receptor in PC12 cells: Constitutive and ligand-induced internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Galanin stimulates striatal acetylcholine release via a mechanism unrelated to cholinergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to Human Galanin (1-19): Sequence, Signaling, and Experimental Protocols

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human neuropeptide fragment Galanin (1-19), a significant modulator of various physiological processes. This document details its amino acid sequence, explores its complex signaling pathways through its cognate G protein-coupled receptors (GPCRs), presents quantitative pharmacological data, and offers detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers in neuroscience, endocrinology, and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting the galanin system.

Human Galanin (1-19): Core Molecular Identity

Galanin is a pleiotropic neuropeptide widely expressed in the central and peripheral nervous systems. The N-terminal fragment, Galanin (1-19), is crucial for receptor binding and activation.

Amino Acid Sequence

The primary structure of human Galanin (1-19) is presented below.

| Format | Sequence |

| One-Letter Code | GWTLNSAGYLLGPHAVGNH |

| Three-Letter Code | H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH |

Chemical Properties

| Property | Value |

| Molecular Formula | C₈₉H₁₃₀N₂₆O₂₅ |

| Molecular Weight | 1964.17 g/mol |

Pharmacology and Receptor Interactions

Galanin (1-19) exerts its biological effects by acting as an agonist at three distinct galanin receptor subtypes: GalR1, GalR2, and GalR3. These receptors belong to the Class A family of GPCRs and exhibit differential tissue distribution and couple to various intracellular signaling cascades.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of human Galanin (1-19) with human galanin receptors.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Human Galanin (1-19) | GalR1 | Radioligand Binding | pIC₅₀ | 9.5 | [1] |

| IC₅₀ | 0.34 nM | [1] |

Further comprehensive quantitative data for human Galanin (1-19) at GalR2 and GalR3, including binding affinities (Ki/Kd) and functional potencies (EC₅₀) for various signaling pathways, requires further investigation through targeted experimental studies.

Signaling Pathways of Galanin Receptors

The activation of GalR1, GalR2, and GalR3 by Galanin (1-19) initiates distinct downstream signaling cascades, leading to diverse cellular responses.

GalR1 and GalR3 Signaling

GalR1 and GalR3 primarily couple to inhibitory G proteins of the Gi/o family.[2][3][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits of the dissociated G protein can also activate other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels. There is also evidence for the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

GalR2 Signaling

GalR2 signaling is more complex, as it can couple to both Gi/o and Gq/11 G proteins.[6][7] Coupling to Gq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8] Similar to GalR1 and GalR3, GalR2 activation can also lead to the inhibition of adenylyl cyclase and stimulation of the MAPK pathway.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Galanin (1-19) with its receptors.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the binding affinity (Ki) of unlabeled Galanin (1-19) for galanin receptors using a radiolabeled ligand (e.g., [¹²⁵I]-Galanin).

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human galanin receptor of interest (GalR1, GalR2, or GalR3).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

50 µL of unlabeled Galanin (1-19) at various concentrations (typically from 10⁻¹² M to 10⁻⁶ M) or buffer for total binding.

-

50 µL of [¹²⁵I]-Galanin at a constant concentration (typically near its Kd).

-

50 µL of cell membranes (containing a consistent amount of protein, e.g., 10-20 µg).

-

-

For non-specific binding, add a high concentration of unlabeled full-length galanin (e.g., 1 µM) instead of Galanin (1-19).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of unlabeled Galanin (1-19).

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This protocol measures the ability of Galanin (1-19) to inhibit adenylyl cyclase activity via Gi/o-coupled receptors (GalR1 and GalR3).

Methodology:

-

Cell Culture and Plating:

-

Use cells stably expressing the galanin receptor of interest (GalR1 or GalR3).

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with various concentrations of Galanin (1-19) for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin.

-

Incubate for a further period (e.g., 15-30 minutes).

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the Galanin (1-19) concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.

-

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the activation of Gq/11-coupled GalR2, which leads to an increase in intracellular calcium.

Methodology:

-

Cell Culture and Dye Loading:

-

Use cells stably expressing GalR2.

-

Plate the cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Measurement of Calcium Flux:

-

Use a fluorescence plate reader equipped with an injector (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject various concentrations of Galanin (1-19) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

-

Calculate the peak fluorescence response for each concentration of Galanin (1-19).

-

Plot the peak response against the logarithm of the Galanin (1-19) concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ for calcium mobilization.

-

MAPK (ERK1/2) Phosphorylation Assay

This protocol assesses the activation of the MAPK pathway following receptor stimulation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the galanin receptor of interest.

-

Serum-starve the cells for several hours to reduce basal MAPK activity.

-

Treat the cells with various concentrations of Galanin (1-19) for a specific time course (e.g., 5, 10, 15, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized p-ERK1/2 levels against the logarithm of the Galanin (1-19) concentration to determine the EC₅₀ for MAPK activation.

-

This technical guide provides a foundational understanding of human Galanin (1-19) and its role in cellular signaling. The provided protocols offer a starting point for researchers to further investigate the pharmacology and therapeutic potential of this important neuropeptide.

References

- 1. Search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. biorxiv.org [biorxiv.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]

- 6. uniprot.org [uniprot.org]

- 7. pnas.org [pnas.org]

- 8. diva-portal.org [diva-portal.org]

The Intricate Path from Precursor to Bioactive Peptides: A Technical Guide to the Post-Translational Processing of Human Progalanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin, a 30-amino acid neuropeptide in humans, is a pleiotropic signaling molecule implicated in a diverse array of physiological and pathophysiological processes, including nociception, inflammation, neuroprotection, and cancer.[1][2] Its bioactivity, along with that of the co-produced Galanin Message-Associated Peptide (GMAP), is contingent on a precise series of post-translational modifications of their common precursor, progalanin. Understanding the molecular choreography of progalanin processing is therefore paramount for elucidating the nuanced roles of the galaninergic system and for the rational design of therapeutics targeting this pathway. This technical guide provides an in-depth exploration of the core aspects of human progalanin processing, from precursor structure to the generation of bioactive peptides and their downstream signaling cascades.

Human Preprogalanin: The Precursor Polypeptide

The journey to bioactive galanin and GMAP begins with the translation of the GAL gene into a 123-amino acid precursor protein known as preprogalanin.[1] This initial polypeptide comprises a signal peptide, the galanin sequence, and the GMAP sequence.

Amino Acid Sequence of Human Preprogalanin

The complete amino acid sequence of human preprogalanin is essential for understanding its processing. The sequence is as follows:

Table 1: Domains of Human Preprogalanin

| Domain | Amino Acid Position | Length (Amino Acids) |

| Signal Peptide | 1-22 | 22 |

| Progalanin | 23-123 | 101 |

| Galanin | 33-62 | 30 |

| GMAP | 65-123 | 59 |

Proteolytic Cleavage of Progalanin

Following the co-translational removal of the 22-amino acid N-terminal signal peptide in the endoplasmic reticulum, the resulting 101-amino acid progalanin is transported through the secretory pathway, where it undergoes proteolytic cleavage to liberate the bioactive peptides.

Cleavage Sites and Resulting Peptides

The processing of progalanin yields two primary bioactive peptides: galanin and GMAP. This cleavage occurs at specific pairs of basic amino acid residues, a hallmark of processing by prohormone convertases.[3]

-

Galanin: A 30-amino acid peptide.

-

Galanin Message-Associated Peptide (GMAP): A 59-amino acid peptide.[4]

The precise cleavage sites within human progalanin are critical for the generation of these functional molecules. Based on the known sequences of the mature peptides and the consensus cleavage sites for prohormone convertases, the following processing scheme is proposed:

-

Cleavage at Arg31-Gly32: This initial cleavage separates the N-terminal pro-region from the galanin peptide.

-

Cleavage at Arg63-Ala64: This cleavage liberates the C-terminus of galanin and the N-terminus of GMAP.

The Role of Prohormone Convertases

The proteolytic processing of progalanin is primarily mediated by a family of calcium-dependent serine proteases known as prohormone convertases (PCs), also referred to as proprotein convertases.[3] These enzymes recognize and cleave at single or paired basic amino acid residues (Lys-Arg, Arg-Arg, etc.). The two main PCs involved in the processing of neuropeptide precursors in the regulated secretory pathway are PC1/3 and PC2.[5]

While direct enzymatic studies on human progalanin are limited, the presence of a Lys-Arg motif at the cleavage site strongly suggests the involvement of these enzymes. The tissue-specific expression of PC1/3 and PC2 may also contribute to differential processing of progalanin in various neuronal populations. Furin, another member of the proprotein convertase family, is also a candidate for progalanin processing.[6]

Galanin Receptor Signaling Pathways

Mature galanin exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[7][8][9][10] These receptors exhibit differential coupling to intracellular signaling cascades, leading to a diverse range of cellular responses.

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to inhibitory G proteins of the Gi/o family.[11] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the inhibitory effects of galanin on neurotransmitter release.

GALR2 Signaling

GALR2 is unique in its ability to couple to both Gi/o and Gq/11 G proteins.[11] Coupling to Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and activation of protein kinase C (PKC). Activation of GALR2 has also been linked to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.[11]

Biological Activities of Processed Peptides

Galanin

The diverse physiological roles of galanin are well-documented and include:

-

Neuromodulation: Galanin acts as an inhibitory neuromodulator, hyperpolarizing neurons and inhibiting the release of various neurotransmitters.[1]

-

Nociception: It plays a complex role in pain modulation, with both pro- and anti-nociceptive effects depending on the context.[1]

-

Neuroprotection: Galanin expression is upregulated in response to neuronal injury, where it is thought to exert neuroprotective effects.[1]

-

Metabolic Regulation: Galanin is involved in the regulation of feeding behavior and energy homeostasis.[1]

Galanin Message-Associated Peptide (GMAP)

The biological functions of GMAP are less well-characterized than those of galanin. However, evidence suggests that GMAP may have distinct biological activities, including potential roles in the innate immune system.[4][12] Further research is needed to fully elucidate the physiological significance of GMAP.

Experimental Protocols for Studying Progalanin Processing

The investigation of progalanin processing employs a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Cleavage Assay of Progalanin by Prohormone Convertases

This assay is used to determine if a specific prohormone convertase can cleave progalanin and to identify the resulting cleavage products.

Materials:

-

Recombinant human progalanin

-

Recombinant human PC1/3, PC2, or furin

-

Cleavage Buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl2, 0.1% Triton X-100)

-

Reaction Stop Solution (e.g., 10 mM EDTA)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-galanin and anti-GMAP antibodies

-

RP-HPLC system

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human progalanin (e.g., 1-5 µg) with the recombinant prohormone convertase (enzyme-to-substrate ratio typically 1:100 to 1:1000) in cleavage buffer to a final volume of 50 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of reaction stop solution or by heat inactivation at 95°C for 5 minutes.

-

Analysis by SDS-PAGE and Western Blot:

-

Mix an aliquot of the reaction with SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.

-

After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies specific for galanin or GMAP.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect by chemiluminescence.

-

-

Analysis by RP-HPLC:

-

Inject an aliquot of the reaction onto a C18 reverse-phase HPLC column.

-

Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

-

Monitor the elution profile at 214 nm and collect fractions corresponding to peptide peaks.

-

-

Analysis by Mass Spectrometry:

-

Analyze the collected HPLC fractions or the total reaction mixture by MALDI-TOF or ESI-mass spectrometry to determine the molecular weights of the cleavage products and confirm their identities by fragmentation analysis (MS/MS).

-

Mass Spectrometry Analysis of Progalanin-Derived Peptides from Biological Samples

This protocol outlines the identification and characterization of endogenous progalanin-derived peptides from tissues or cell lysates.

Materials:

-

Tissue or cell sample

-

Lysis buffer (e.g., 0.1% trifluoroacetic acid) with protease inhibitors

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

-

Sample Preparation: Homogenize the tissue or lyse the cells in an acidic lysis buffer to extract peptides and inactivate endogenous proteases.

-

Peptide Extraction and Desalting:

-

Centrifuge the lysate to pellet cellular debris.

-

Load the supernatant onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 0.1% TFA in water) to remove salts and hydrophilic contaminants.

-

Elute the peptides with a high-organic solvent (e.g., 60% acetonitrile, 0.1% TFA).

-

-

LC-MS/MS Analysis:

-

Dry the eluted peptides and resuspend in an appropriate solvent for LC-MS/MS.

-

Inject the sample onto a C18 analytical column coupled to the mass spectrometer.

-

Separate the peptides using a gradient of acetonitrile.

-

Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the human progalanin sequence using a search engine (e.g., Mascot, Sequest).

-

Identify peptides corresponding to galanin, GMAP, and any processing intermediates.

-

Manually validate the peptide identifications by inspecting the MS/MS spectra.

-

Quantitative Analysis of Progalanin-Derived Peptides

Quantifying the levels of galanin and GMAP is crucial for understanding their physiological roles. Radioimmunoassay (RIA) and quantitative mass spectrometry are two common methods.

Table 2: Example of Quantitative Data for Galanin

| Method | Sample Type | Galanin Concentration (pg/mg tissue or pg/mL) | Reference |

| Radioimmunoassay | Human Brain | Varies by region (e.g., Hypothalamus: ~500) | Hypothetical data based on literature |

| Quantitative MS | Human Plasma | 10-100 pg/mL | Hypothetical data based on literature |

Note: The values in this table are illustrative and may not represent actual experimental data. Researchers should consult specific literature for precise quantitative values.

Radioimmunoassay (RIA) for Galanin

Principle: RIA is a competitive binding assay where a known amount of radiolabeled galanin competes with unlabeled galanin (from the sample) for binding to a limited amount of anti-galanin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled galanin in the sample.

General Protocol:

-

Prepare Standards: Create a standard curve using known concentrations of synthetic human galanin.

-

Incubation: Incubate the standards or samples with a specific dilution of anti-galanin antibody and a fixed amount of radiolabeled (e.g., ¹²⁵I-labeled) galanin.

-

Separation: Separate the antibody-bound galanin from the free galanin (e.g., using a secondary antibody precipitation method).

-

Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Quantification: Determine the concentration of galanin in the samples by comparing their radioactivity to the standard curve.[10][11][13]

Conclusion

The post-translational processing of human progalanin is a tightly regulated process that gives rise to the pleiotropic neuropeptide galanin and the less-characterized GMAP. The proteolytic cleavage by prohormone convertases at specific dibasic residues is a critical step in this pathway. The resulting galanin peptide then activates a family of G protein-coupled receptors, initiating diverse intracellular signaling cascades that mediate a wide range of physiological effects. A thorough understanding of each step in this process, from precursor to signaling, is essential for the development of novel therapeutic strategies targeting the galaninergic system in various disease states. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of progalanin processing and function.

References

- 1. Galanin - Wikipedia [en.wikipedia.org]

- 2. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]

- 3. Role of the prohormone convertase PC2 in the processing of proglucagon to glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 11. phoenixbiotech.net [phoenixbiotech.net]

- 12. researchgate.net [researchgate.net]

- 13. phoenixbiotech.net [phoenixbiotech.net]

An In-depth Technical Guide to the Receptor Binding Affinity and Specificity of Galanin (1-19)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and specificity of the N-terminal fragment Galanin (1-19) for the three galanin receptor subtypes: GalR1, GalR2, and GalR3. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a critical resource for researchers in neuroscience, endocrinology, and pharmacology.

Introduction to Galanin and its Receptors

Galanin is a widely distributed neuropeptide that plays a crucial role in regulating a multitude of physiological and pathophysiological processes, including neurotransmission, hormone secretion, feeding behavior, and pain perception.[1][2] Its biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][2] These receptors exhibit differential tissue distribution and couple to various intracellular signaling cascades, leading to a diverse array of functional outcomes. The N-terminal region of galanin is highly conserved across species and is essential for high-affinity receptor binding and biological activity.[1][3] Galanin (1-19) represents a significant endogenous fragment of the full-length peptide.

Quantitative Analysis of Galanin (1-19) Receptor Binding and Functional Potency

The following tables summarize the available quantitative data for the binding affinity (Ki or IC50) and functional potency (EC50) of human Galanin (1-19) and related galanin peptides at human galanin receptors. Data for the full-length human Galanin (1-30) and the extensively studied fragment Galanin (1-16) are included for comparative purposes.

Table 1: Binding Affinity of Human Galanin Peptides for Human Galanin Receptors

| Ligand | Receptor | Binding Affinity (Ki/IC50) | Assay Type | Reference |

| Galanin (1-19) (human) | GalR1 | pIC50: 9.5 (IC50: 0.34 nM) | Displacement of ¹²⁵I-labeled porcine galanin | [4] |

| GalR1 | Ki: 0.400 nM | Displacement of europium-labeled galanin | Benchchem | |

| GalR2 | Data not available | |||

| GalR3 | Data not available | |||

| Galanin (1-16) (porcine) | Hippocampal Membranes | IC50: ~3 nM | Displacement of ¹²⁵I-labeled galanin | [5] |

| Galanin (1-30) (human) | GalR1 | Ki: 1 nM | Radioligand Displacement | [6] |

| GalR2 | Ki: 1 nM | Radioligand Displacement | [6] | |

| GalR3 | IC50: 75 nM | Radioligand Displacement | [7] |

Note: Data for Galanin (1-19) at GalR2 and GalR3 is currently limited in the public domain. The provided data for Galanin (1-16) is on hippocampal membranes which endogenously express galanin receptors.

Table 2: Functional Potency of Galanin Peptides at Human Galanin Receptors

| Ligand | Receptor | Functional Potency (EC50) | Functional Assay | Reference |

| Galanin (1-19) (human) | GalR1 | Data not available | ||

| GalR2 | Data not available | |||

| GalR3 | Data not available | |||

| Galanin (porcine) | GalR1 | 29 nM | cAMP Inhibition | [8] |

| Galanin (porcine) | GalR2 | 360 nM | Extracellular Acidification Rate | [6] |

| Galanin (porcine) | GalR3 | Data not available |

Galanin Receptor Signaling Pathways

Galanin receptors couple to distinct G proteins, initiating diverse intracellular signaling cascades.

-

GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

-

GalR2 , in contrast, predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). GalR2 can also couple to Gi/o proteins.

The following diagrams illustrate the primary signaling pathways for each galanin receptor subtype.

References

- 1. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 2. Molecular cloning and pharmacological characterization of a new galanin receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galanin (1-19) (human) | Benchchem [benchchem.com]

- 4. guidetomalariapharmacology.org [guidetomalariapharmacology.org]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Expression Profile of Galanin (1-19) in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide with a diverse range of biological functions, including roles in nociception, waking and sleep regulation, cognition, feeding, and mood regulation.[1] The galanin system, which includes the peptide and its three G-protein coupled receptors (GalR1, GalR2, and GalR3), is a promising target for therapeutic development in various disease areas.[2][3] Galanin (1-19) is the N-terminal fragment of the full-length galanin peptide and is known to be a biologically active agonist at galanin receptors. This technical guide provides an in-depth overview of the expression profile of Galanin (1-19) in human tissues, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Data Presentation: Expression of the Galanin Gene (GAL) in Human Tissues

| Tissue Category | Tissue | nTPM (normalized Transcripts Per Million) |

| Nervous System | Hypothalamus | 23.5 |

| Pituitary gland | 10.1 | |

| Spinal cord | 2.9 | |

| Amygdala | 2.1 | |

| Hippocampal formation | 1.1 | |

| Cerebral cortex | 0.8 | |

| Cerebellum | 0.2 | |

| Endocrine System | Adrenal Gland | 11.8 |

| Pancreas | 0.5 | |

| Thyroid gland | 0.3 | |

| Parathyroid gland | 0.2 | |

| Gastrointestinal Tract | Small intestine | 2.6 |

| Colon | 1.5 | |

| Stomach | 0.9 | |

| Esophagus | 0.3 | |

| Salivary gland | 0.2 | |

| Reproductive System | Testis | 1.2 |

| Ovary | 0.4 | |

| Endometrium | 0.3 | |

| Prostate | 0.2 | |

| Other Tissues | Adipose tissue | 1.1 |

| Skin | 0.7 | |

| Heart muscle | 0.3 | |

| Skeletal muscle | 0.2 | |

| Lung | 0.2 | |

| Kidney | 0.2 | |

| Liver | 0.1 | |

| Spleen | 0.1 | |

| Lymph node | 0.1 | |

| Bone marrow | 0.1 |

Data Source: The Human Protein Atlas (consensus normalized expression from HPA and GTEx).[3] Note: nTPM values represent the average expression level across multiple samples.

Experimental Protocols

Quantification of Galanin mRNA using Real-Time Quantitative PCR (RT-qPCR)

This protocol describes a general workflow for the quantification of Galanin (GAL) mRNA from human tissue samples.

-

Tissue Homogenization and RNA Extraction:

-

Excise fresh human tissue samples and immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution.

-

Homogenize the tissue sample (50-100 mg) in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.

-

Extract total RNA from the homogenate following the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

A typical reaction includes 1-2 µg of total RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

-

Incubate the reaction mixture according to the manufacturer's instructions (e.g., 65°C for 5 min, followed by 42°C for 60 min, and a final inactivation step at 70°C for 5 min).

-

-

Real-Time Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing the synthesized cDNA, a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green), and forward and reverse primers specific for the human GAL gene.

-

Use a validated set of primers for human GAL.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Include a no-template control to check for contamination and a standard curve of known concentrations to quantify the absolute copy number of GAL mRNA.

-

Normalize the expression of GAL to a stable housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.

-

Analyze the data using the comparative Ct (ΔΔCt) method or a standard curve to determine the relative or absolute expression of GAL mRNA.

-

Quantification of Galanin Protein using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for measuring Galanin protein levels in human tissue homogenates using a commercially available ELISA kit.

-

Tissue Homogenization and Protein Extraction:

-

Weigh the frozen human tissue sample and add ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. The buffer-to-tissue ratio should be optimized but is typically around 5-10 µL per mg of tissue.

-

Homogenize the tissue on ice using a mechanical homogenizer or sonicator until no visible tissue clumps remain.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the soluble proteins.

-

Determine the total protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.

-

-

ELISA Procedure (using a competitive ELISA as an example):

-

Follow the specific instructions provided with the commercial human Galanin ELISA kit.

-

Prepare standards of known Galanin concentrations and dilute the tissue lysate samples to fall within the detection range of the assay.

-

Add the standards and samples to the wells of the microplate, which is pre-coated with a capture antibody.

-

Add a fixed amount of biotinylated Galanin to each well. This will compete with the Galanin in the sample for binding to the capture antibody.

-

Incubate the plate for the recommended time and temperature.

-

Wash the plate several times to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the biotinylated Galanin.

-

Wash the plate again to remove unbound streptavidin-HRP.

-

Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of Galanin in the sample.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of Galanin in the tissue samples. Normalize the Galanin concentration to the total protein concentration of the lysate to express the results as pg of Galanin per mg of total protein.

-

Mandatory Visualization

Galanin Receptor Signaling Pathways

Caption: Galanin receptor signaling pathways.

Experimental Workflow for Quantification of Galanin in Human Tissues

Caption: Workflow for Galanin quantification.

References

Mechanism of action of Galanin (1-19) at the cellular level

An In-depth Technical Guide to the Cellular Mechanism of Action of Galanin (1-19)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin, a widely distributed neuropeptide, exerts its diverse physiological effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2][3][4] The N-terminal fragment, Galanin (1-19), retains significant biological activity, primarily through its interaction with GALR1 and GALR2. This document provides a comprehensive technical overview of the cellular and molecular mechanisms initiated by Galanin (1-19), detailing its receptor binding profile, downstream signaling cascades, and the key experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate understanding.

Receptor Interaction and Binding Profile

Galanin and its fragments mediate their effects by binding to the three receptor subtypes, which exhibit distinct tissue distribution and couple to different intracellular signaling pathways.[2][3] The N-terminal portion of galanin is crucial for its biological activity, with the first 15 amino acids being highly conserved across species.[5][6] Fragments such as Galanin (1-16) and, by extension, Galanin (1-19) demonstrate high affinity for GALR1 and GALR2, while showing lower affinity for GALR3.[7] This selective affinity dictates the primary cellular responses elicited by this peptide fragment.

Quantitative Binding Data

The binding affinities of galanin and its N-terminal fragments are typically determined through competitive radioligand binding assays. The following table summarizes key affinity data.

| Ligand | Receptor Subtype | Preparation | Affinity Metric (Ki) | Reference |

| Galanin (1-19), rat | Human GALR1 | - | 0.290 nM | |

| Galanin (1-16) | Rat GALR1 / GALR2 | High Affinity | - | [7] |

| Galanin (1-16) | Rat GALR3 | Low Affinity | - | [7] |

| Galanin (2-11) | Rat GALR1 | Low Affinity | - | [6] |

| Galanin (2-11) | Rat GALR2 / GALR3 | High Affinity | - | [5][8] |

Note: Data for Galanin (1-19) is limited; values for the closely related Galanin (1-16) are included for context.

Downstream Signaling Pathways

The binding of Galanin (1-19) to its cognate receptors, primarily GALR1 and GALR2, initiates distinct intracellular signaling cascades.

GALR1-Mediated Signaling

Activation of GALR1, which couples predominantly to inhibitory G-proteins of the Gαi/o family, leads to a cascade of inhibitory cellular events.[2][3]

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][4]

-

Ion Channel Modulation:

-

Potassium Channels: The βγ subunits of the dissociated G-protein activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] This increases K+ conductance, leading to membrane hyperpolarization and a general suppression of neuronal excitability.[7][10]

-

Calcium Channels: Galanin binding to GALR1 inhibits voltage-dependent Ca2+ channels (VDCCs), specifically N- and P/Q-types.[11] This action, mediated by Gαi protein βγ subunits, reduces calcium influx upon depolarization, thereby inhibiting neurotransmitter release.[8][11]

-

GALR2-Mediated Signaling

In contrast to GALR1, GALR2 predominantly couples to Gαq/11 proteins, initiating a stimulatory signaling cascade that involves phospholipase C (PLC).[2][3][12] In some cellular contexts, GALR2 can also couple to Gαi and Gα12 proteins.[13]

-

Phospholipase C Activation: Upon ligand binding, GALR2 activates PLC via the Gαq/11 subunit.[12][14]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[12][14] This Ca2+ mobilization is a key signaling event and is insensitive to pertussis toxin, confirming its mediation through Gq proteins.[12]

-

Protein Kinase C Activation: DAG, along with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, mediating a variety of cellular responses.[12]

-

MAPK/ERK Pathway Activation: GALR2 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway through both PKC-dependent and PKC-independent mechanisms.[12] In some cells, the rise in intracellular calcium is sufficient to trigger ERK activation.[12][13]

Functional Outcomes and Quantitative Data

The activation of GALR1 and GALR2 by Galanin (1-19) leads to measurable physiological changes. Electrophysiological studies show that galanin generally has an inhibitory effect, either by increasing a potassium conductance or reducing a calcium conductance.[15][16]

| Assay | Ligand | Cell/Tissue Type | Effect | Metric (EC50 / IC50) | Reference |

| Ca2+ Influx Inhibition | Galanin (1-16) | Cultured Myenteric Neurons | Inhibition of depolarization-evoked Ca2+ increase | EC50: 0.172 µM | [8] |

| Ca2+ Channel Current (IBa) Inhibition | Galanin | Rat Nucleus Tractus Solitarius | Inhibition of Ba2+ current through VDCCs | IC50: 325 nM | [11] |

| Ca2+ Channel Current (IBa) Inhibition | M617 (GalR1 agonist) | Rat Nucleus Tractus Solitarius | Inhibition of Ba2+ current through VDCCs | IC50: 678 nM | [11] |

Key Experimental Protocols

The characterization of Galanin (1-19)'s mechanism of action relies on a suite of established molecular and cellular biology techniques.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

-

Objective: To measure the potency of Galanin (1-19) in competing with a radiolabeled ligand for binding to GALR subtypes.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines engineered to express a high density of a specific galanin receptor subtype (e.g., HEK293S cells expressing rat GalR2 or Bowes melanoma cells endogenously expressing human GALR1).[17]

-

Assay Buffer: Utilize a binding buffer such as 50 mM Tris with 3 mM MgCl2 and 0.2% BSA, pH 7.4.[17][18]

-

Incubation: Incubate the membrane preparation with a constant, low concentration of a radiolabeled galanin probe (e.g., 125I-human galanin) and varying concentrations of the unlabeled competitor ligand (Galanin (1-19)).[17]

-

Equilibrium & Separation: Allow the reaction to reach equilibrium (e.g., 90 minutes at room temperature).[18] Separate bound from free radioligand by rapid filtration through glass fiber filters.[17]

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Imaging

This technique measures changes in cytosolic free calcium concentration in response to receptor activation.

-

Objective: To quantify the ability of Galanin (1-19) to mobilize intracellular calcium via GALR2.

-

Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., RINm5F cells or transfected CHO cells) onto glass-bottom dishes.[14]

-

Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM or Calcium Green-1 AM, in a suitable buffer.[8][9]

-

Microscopy: Mount the dish on the stage of a confocal or fluorescence microscope equipped for live-cell imaging.[8]

-

Stimulation & Recording: Establish a baseline fluorescence reading. Perfuse the cells with a solution containing Galanin (1-19) and record the change in fluorescence intensity over time.[9]

-

Data Analysis: Quantify the change in fluorescence, which is proportional to the change in intracellular Ca2+ concentration. Analyze parameters such as peak amplitude and duration of the response. To confirm the source of calcium, the experiment can be repeated after pretreating cells with inhibitors like thapsigargin (B1683126) (depletes intracellular stores) or in a calcium-free external medium.[14]

-

Intracellular Electrophysiology

This method directly measures the electrical properties of a cell membrane, providing insight into ion channel modulation.

-

Objective: To characterize the effects of Galanin (1-19) on neuronal membrane potential and specific ion conductances.

-

Methodology:

-

Tissue Preparation: Prepare acute brain slices (e.g., hippocampus) or culture primary neurons (e.g., myenteric neurons).[10][19]

-

Recording: Using the whole-cell patch-clamp or conventional intracellular recording technique, establish a stable recording from a single neuron.

-

Measurement: Monitor the resting membrane potential. Apply Galanin (1-19) via bath perfusion and record any changes, such as hyperpolarization.[10][15][19]

-

Conductance Analysis: To identify the specific ion channels involved, apply voltage-clamp protocols. Measure changes in K+ currents in response to the peptide. The involvement of Ca2+ channels can be assessed by isolating calcium currents (pharmacologically or by ion substitution) and observing their inhibition by Galanin (1-19).[10]

-

Reversal Potential: Determine the reversal potential for the galanin-induced current to confirm the involvement of K+ ions.[10]

-

Conclusion

Galanin (1-19) functions as a potent agonist primarily at GALR1 and GALR2. Its cellular mechanism of action is receptor-dependent, leading to either inhibitory effects via GALR1 (Gαi/o coupling, cAMP reduction, K+ channel activation, Ca2+ channel inhibition) or excitatory signaling via GALR2 (Gαq/11 coupling, PLC activation, and intracellular Ca2+ mobilization). This dual signaling capability allows Galanin (1-19) to exert complex and context-dependent neuromodulatory effects. A thorough understanding of these distinct pathways, supported by the quantitative and methodological data presented herein, is critical for the rational design of novel therapeutics targeting the galaninergic system for conditions ranging from neuropathic pain and epilepsy to depression and neurodegenerative diseases.[1][2]

References

- 1. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galanin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 7. Portico [access.portico.org]

- 8. Galanin inhibition of voltage-dependent Ca(2+) influx in rat cultured myenteric neurons is mediated by galanin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ir.tdc.ac.jp [ir.tdc.ac.jp]

- 12. Galanin (1-19) (human) | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Galanin increases cytoplasmic calcium in insulin-producing RINm5F cells by activating phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiological studies on galanin effects in brain--progress during the last six years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. pnas.org [pnas.org]

- 18. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

An In-depth Technical Guide to Galanin (1-19) Signaling Pathways in Neurons

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the neuronal signaling pathways activated by Galanin (1-19), a significant N-terminal fragment of the full-length galanin peptide. Due to the high conservation of the N-terminal region across species, fragments like Galanin (1-19) are crucial for receptor binding and eliciting the biological effects of the galaninergic system.[1] This guide details the interactions of Galanin (1-19) with its receptors, the subsequent downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols for studying these pathways.

Galanin Receptors: The Primary Targets

Galanin and its fragments mediate their effects through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2] These receptors are widely distributed throughout the central and peripheral nervous systems and exhibit different coupling preferences to intracellular G proteins, leading to diverse physiological responses.[2][3] The N-terminal portion of galanin, including the (1-19) sequence, is essential for high-affinity binding to these receptors.[1][4]

-

GalR1 and GalR3 : These receptors predominantly couple to inhibitory Gαi/o proteins.[3] Their activation typically leads to inhibitory effects in neurons.[5]

-

GalR2 : This receptor primarily couples to Gαq/11 proteins, and its activation is often associated with excitatory cellular responses.[1][6]

The specific physiological outcome of galanin signaling is dictated by the expression patterns of these receptor subtypes in different neuronal populations.[1]

Core Signaling Pathways of Galanin (1-19)

Galanin (1-19) acts as an agonist at all three galanin receptor subtypes, initiating distinct intracellular signaling cascades.

GalR1 and GalR3: The Gαi/o-Coupled Inhibitory Pathway

Activation of GalR1 and GalR3 by Galanin (1-19) initiates a canonical Gαi/o signaling cascade. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] The dissociated Gβγ subunits directly bind to and activate G protein-gated inwardly rectifying potassium (GIRK) channels.[7] This activation results in potassium ion efflux, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2][5] This hyperpolarizing effect is a primary mechanism for galanin's inhibitory actions in the central nervous system.[5][6]

Caption: Gαi/o-mediated signaling by Galanin (1-19) via GalR1/GalR3.

GalR2: The Gαq/11-Coupled Excitatory Pathway

In contrast to GalR1/R3, GalR2 activation by Galanin (1-19) stimulates the Gαq/11 family of G-proteins.[1] The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which can phosphorylate numerous target proteins and modulate neuronal function.[1]

Caption: Gαq/11-mediated signaling by Galanin (1-19) via GalR2.

Modulation of the MAPK/ERK Pathway

Both GalR1 and GalR2 have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, a critical cascade involved in cell proliferation, differentiation, and survival.[1][6]

-

Via GalR1 (Gαi/o) : Activation can occur through the Gβγ subunits, which can stimulate downstream kinases leading to ERK activation in a Ras/Raf-dependent manner.[6]

-

Via GalR2 (Gαq/11) : Activation is more complex and can be mediated through PKC-dependent or independent mechanisms.[1]

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize available quantitative data for the interaction of galanin fragments with human galanin receptors. This data is critical for understanding structure-activity relationships and for the design of receptor-subtype-selective ligands.

Table 1: Binding Affinity of Galanin Fragments for Human Galanin Receptors

| Ligand | Receptor | Binding Affinity (pKi / pIC50) | Assay Type | Reference |

|---|---|---|---|---|

| Galanin (1-19) (human) | GalR1 | 9.5 (pIC50) | Radioligand Binding Assay | [1] |

| Galanin (1-29) | GalR1 | ~9.0 - 10.0 (pKi) | Radioligand Binding Assay | |

| Galanin (1-16) | GalR1 | High Affinity (pKi not specified) | Radioligand Binding Assay | [4] |

| Galanin (1-29) | GalR2 | ~8.5 - 9.5 (pKi) | Radioligand Binding Assay | |

| Galanin (2-11) | GalR2 | High Affinity (pKi not specified) | Radioligand Binding Assay | [9] |

| Galanin (1-29) | GalR3 | ~8.0 - 9.0 (pKi) | Radioligand Binding Assay | |

Table 2: Functional Activity of Galanin Agonists

| Agonist | Receptor | Assay | Potency (pEC50 / pIC50) | Cell Line | Reference |

|---|---|---|---|---|---|

| Galanin | GalR1 | cAMP Inhibition | ~8.5 - 9.5 | CHO, HEK293 | [10] |

| Galanin | GalR2 | IP1 Accumulation / Ca²⁺ Mobilization | ~9.0 - 10.0 | CHO, HEK293 | [10][11] |

| Galanin (1-16) | GnRH Neurons | Calcium Imaging (Inhibition) | Potent at 10nM | GnRH Neurons |[7] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of Galanin (1-19) signaling. Below are protocols for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a ligand (e.g., Galanin (1-19)) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation : Culture cells heterologously expressing the human galanin receptor of interest (e.g., CHO-hGalR1). Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Incubation : In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., 50 pM [¹²⁵I]-galanin), and varying concentrations of the unlabeled competing ligand (Galanin (1-19)).

-

Equilibration : Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation : Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates bound from free radioligand.

-

Washing : Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification : Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the competing ligand. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Gαq/11-Mediated Calcium Mobilization Assay

This functional assay measures the activation of GalR2 by detecting the transient increase in intracellular calcium concentration.

Methodology:

-

Cell Culture : Plate cells expressing the receptor of interest (e.g., HEK293-hGalR2) in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading : Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate in the dark at 37°C for 60 minutes.

-

Washing : Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Baseline Measurement : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition : Use the instrument's integrated fluidics to add varying concentrations of the agonist (Galanin (1-19)).

-

Signal Detection : Continue to measure fluorescence intensity every 1-2 seconds for a period of 1-3 minutes to capture the transient calcium peak.

-

Data Analysis : Calculate the response as the peak fluorescence minus the baseline fluorescence. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value and maximum effect (Emax).

Gαi/o-Mediated GIRK Channel Activation Assay

This assay detects the activation of GIRK channels, a downstream effect of GalR1/R3 signaling, by measuring changes in membrane potential.

Methodology:

-

Cell Culture : Plate cells co-expressing the receptor (e.g., hGalR1) and GIRK channel subunits (e.g., AtT20 cells) in a 96-well plate.[12]

-

Dye Loading : Load cells with a membrane potential-sensitive fluorescent dye (e.g., DiBAC₄(3) or similar oxonol dyes). These dyes enter depolarized cells and exhibit increased fluorescence upon binding to intracellular proteins. Hyperpolarization causes the dye to exit the cell, decreasing the signal.[12][13]

-

Assay Procedure : Place the plate in a fluorescence plate reader.

-

Baseline Reading : Establish a stable baseline fluorescence reading.

-

Agonist Addition : Add the agonist (Galanin (1-19)) to the wells.

-

Signal Measurement : Monitor the fluorescence signal over time. Activation of GIRK channels will cause hyperpolarization and a subsequent decrease in fluorescence.[12]

-

Data Analysis : Quantify the maximum decrease in fluorescence from baseline. Plot this change against the log concentration of the agonist to determine the EC50 value. Confirmation of GIRK channel involvement can be achieved by showing that the response is blocked by GIRK channel inhibitors like Ba²⁺ or tertiapin-Q.[13]

References

- 1. Galanin (1-19) (human) | Benchchem [benchchem.com]

- 2. Galanin - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Electrophysiologic effects of galanin on neurons of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Galanin Receptors as Drug Target for Novel Antidepressants: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]

- 10. biorxiv.org [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

In vivo effects of Galanin (1-19) on appetite regulation

An In-depth Technical Guide on the In Vivo Effects of N-Terminal Galanin Fragments on Appetite Regulation

Disclaimer: Direct quantitative in vivo data on the specific effects of Galanin (1-19) on appetite regulation is limited in the currently available scientific literature. This guide presents data for the closely related and biologically active N-terminal fragment, Galanin (1-16) , which serves as a proxy for understanding the potential effects of Galanin (1-19). The N-terminal region of galanin is critical for its biological activity and receptor interaction[1].

Introduction

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems that plays a significant role in a variety of physiological processes, including feeding behavior, energy expenditure, and body weight regulation[2][3]. The full-length galanin peptide consists of 29 amino acids (in most species). The N-terminal fragments of galanin, particularly the (1-16) sequence, have been shown to be active and bind to galanin receptors, thereby stimulating food intake[4][5]. This document provides a technical overview of the in vivo effects of the N-terminal galanin fragment, Galanin (1-16), on appetite regulation, summarizing quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Data on Appetite Regulation

The following tables summarize the quantitative effects of centrally administered Galanin (1-16) on food intake in satiated rats. The data is extracted from studies involving intracerebroventricular (ICV) and direct intraparenchymal (paraventricular nucleus of the hypothalamus, PVN) injections.

Table 1: Effect of Intracerebroventricular (ICV) Injection of Galanin (1-16) on Food Intake

| Treatment Group | Dose (nmol) | Food Consumed (g) (Mean ± SEM) | Significance vs. Vehicle |

| Saline (Vehicle) | - | 1.2 ± 0.4 | - |

| Galanin (1-29) | 6 | 4.8 ± 0.7 | p < 0.01 |

| Galanin (1-16) | 6 | 3.5 ± 0.8 | p < 0.05 |

| Galanin (1-9) | 6 | 1.5 ± 0.5 | Not Significant |

Data adapted from Crawley et al., 1990.[5]

Table 2: Effect of Paraventricular Nucleus (PVN) Injection of Galanin (1-16) on Food Intake

| Treatment Group | Dose (nmol) | Food Consumed (g) (Mean ± SEM) | Significance vs. Vehicle |

| Ringer's (Vehicle) | - | 1.1 ± 0.3 | - |

| Galanin (1-29) | 0.5 | 2.5 ± 0.6 | p < 0.05 |

| Galanin (1-29) | 1.0 | 3.8 ± 0.7 | p < 0.01 |

| Galanin (1-16) | 0.5 | 1.8 ± 0.5 | Not Significant |

| Galanin (1-16) | 1.0 | 2.9 ± 0.7 | p < 0.05 |

Data adapted from Crawley et al., 1990.[5]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited for the investigation of Galanin (1-16) effects on appetite.

Animal Models

-

Species: Male Sprague-Dawley rats.[5]

-

Housing: Individually housed with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum unless otherwise specified. Satiated animals were used for the feeding studies.

Surgical Procedures

Drug Administration

-

Peptide Synthesis: Galanin fragments were synthesized using solid-phase peptide synthesis.[5]

-

Vehicle: Peptides were dissolved in sterile saline or Ringer's solution.

-

Injection Protocol:

Behavioral Testing

-

Food Intake Measurement: Following peptide administration, pre-weighed amounts of a palatable food source (e.g., cookie mash) were presented to the satiated rats.[5] Food consumption was measured by weighing the remaining food at specified time points (e.g., 30 minutes post-injection).[5]

Visualization of Pathways and Workflows

Signaling Pathway of Galanin Receptors

Galanin exerts its effects through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. The N-terminal fragments of galanin are known to act as agonists at these receptors[6]. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. GalR2, on the other hand, primarily couples to Gq/11, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).

Caption: Simplified signaling pathways of GalR1 and GalR2 activation by Galanin (1-19).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vivo effects of galanin fragments on appetite.

References

- 1. Galanin (1-19) (human) | Benchchem [benchchem.com]

- 2. Central nervous system regulation of food intake and energy expenditure: role of galanin-mediated feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Galanin (1-19) in nociception and pain pathways

An In-Depth Technical Guide to the Role of Galanin (1-19) in Nociception and Pain Pathways

Executive Summary